molecular formula C46H65N13O11S2 B344493 Felypressin CAS No. 56-59-7

Felypressin

Cat. No.: B344493
CAS No.: 56-59-7
M. Wt: 1040.2 g/mol
InChI Key: SFKQVVDKFKYTNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Felypressin (PLV-2) is a synthetic nonapeptide analog of vasopressin, developed in the 1960s. Its structure differs from endogenous vasopressin at positions 2 (phenylalanine replacing tyrosine) and 8 (lysine replacing arginine), enhancing selectivity for V1a receptors while minimizing antidiuretic (V2-mediated) activity . Clinically, this compound is used as a vasoconstrictor in dental anesthesia (e.g., combined with prilocaine) to prolong anesthetic effects and reduce bleeding. Unlike adrenergic vasoconstrictors (e.g., epinephrine), this compound acts directly on vascular smooth muscle via V1a receptors, avoiding tachycardia and hypertension associated with β-adrenergic stimulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Felypressin is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis of this compound includes the incorporation of cysteinyl, phenylalanyl, glutaminyl, asparaginyl, prolyl, lysyl, and glycinamide residues, with a disulfide bridge joining the two cysteine residues .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and precise assembly of the peptide chain. The final product is purified using high-performance liquid chromatography to ensure its purity and quality .

Chemical Reactions Analysis

Types of Reactions: Felypressin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmacological Profile

Felypressin is utilized as a non-catecholamine vasoconstrictor, primarily in conjunction with local anesthetics like prilocaine. Its mechanism involves binding to the vasopressin receptor V1a, leading to the contraction of smooth muscle in blood vessels, which is particularly beneficial for hemostasis during surgical procedures .

Key Applications

  • Dental Anesthesia
    • This compound is commonly used in dental procedures to enhance the efficacy of local anesthetics. It serves as an alternative to adrenaline, providing effective hemostasis while minimizing cardiovascular risks associated with catecholamines .
    Comparison Lidocaine with Epinephrine Prilocaine with this compound
    Hemodynamic EffectsSignificant increase in blood pressure and heart rateMinimal hemodynamic changes
    EfficacyGenerally more effective for prolonged anesthesiaEffective but with slightly reduced duration
    Safety ProfileHigher risk of arrhythmiasSafer for medically compromised patients
  • Surgical Procedures
    • In surgical contexts, this compound is used to control bleeding and improve visibility during operations. Its application has been documented in various studies demonstrating its effectiveness in reducing intraoperative blood loss .
  • Obstetrics
    • This compound has been explored for use in obstetric procedures, particularly in managing uterine atony during labor. Its vasoconstrictive properties can help reduce postpartum hemorrhage, although more extensive clinical trials are necessary to establish its safety and efficacy in this setting .
  • Pain Management
    • Recent studies have indicated potential applications of this compound in pain management protocols, particularly for patients who may not tolerate traditional analgesics due to contraindications or side effects associated with adrenaline-based formulations .

Case Studies

  • A study comparing prilocaine with this compound against lidocaine with epinephrine found that patients receiving prilocaine experienced fewer hemodynamic fluctuations, making it a preferable option for those with cardiovascular concerns .
  • Another clinical trial highlighted the effectiveness of this compound in reducing blood loss during dental surgeries, showcasing its role as a hemostatic agent that does not compromise patient safety .

Mechanism of Action

Felypressin exerts its effects by binding to the vasopressin receptor V1a, which is located on the smooth muscle cells of blood vessels. This binding triggers a cascade of intracellular events that lead to the contraction of the smooth muscle, resulting in vasoconstriction. The primary molecular targets are the vasopressin receptors, and the pathways involved include the activation of phospholipase C and the subsequent release of intracellular calcium .

Comparison with Similar Compounds

Vasopressin (AVP)

  • Mechanism : AVP activates both V1 (vasoconstriction) and V2 (water retention) receptors. Felypressin’s structural modifications confer V1a selectivity, reducing V2-mediated renal effects .
  • Cardiovascular Effects: Both induce pressor effects and bradycardia via V1 receptors. However, AVP’s V2 activity can cause hyponatremia in high doses, whereas this compound avoids this risk . In rats, intravenous (IV) this compound (240 ng/kg) increased mean arterial pressure (MAP) to 149 ± 9 mmHg, comparable to AVP (157 ± 9 mmHg), but with similar bradycardia (~300 bpm) .
  • Clinical Use : AVP is used for diabetes insipidus and septic shock, while this compound is restricted to localized vasoconstriction in dentistry due to its short systemic half-life .

Epinephrine (EPI)

  • Mechanism : EPI acts on α- and β-adrenergic receptors, causing vasoconstriction (α1) and increased heart rate (β1). This compound lacks adrenergic activity, making it safer for patients with cardiovascular disease .
  • Cardiovascular Effects: In rats, EPI (2 µg/kg IV) caused a stronger pressor effect (224 ± 8 mmHg vs. 149 ± 9 mmHg for this compound) but similar bradycardia (~280 bpm). this compound’s slower onset (20 minutes for vaso-occlusion) contrasts with EPI’s immediate action, making it less effective for rapid hemorrhage control .

Desmopressin and Terlipressin

  • Desmopressin : A V2-selective vasopressin analog used for bleeding disorders and diabetes insipidus. Unlike this compound, it lacks significant vasoconstrictive activity .
  • Terlipressin : A prodrug of lysine-vasopressin with V1 preference, used for esophageal varices and hepatorenal syndrome. Both terlipressin and this compound are V1 agonists, but terlipressin’s systemic effects limit its use in localized settings .

Phenylephrine

  • Mechanism : A selective α1-adrenergic agonist causing vasoconstriction without β-cardiac effects.
  • Comparison : Like this compound, phenylephrine avoids tachycardia. However, this compound’s V1a-mediated venular constriction provides longer anesthetic duration, whereas phenylephrine primarily affects arterioles .

Research Findings and Clinical Implications

Receptor Specificity and Toxicity

  • V1a Selectivity : this compound’s lack of V2 activity prevents water retention, a critical advantage over AVP in dental applications .
  • LD50 : this compound’s median lethal dose is higher than EPI, reducing overdose risks .

Comparative Data Table

Compound Receptor Target Pressor Effect (MAP Increase) Heart Rate Effect Onset/Duration Clinical Use Key Safety Notes
This compound V1a Moderate (149 ± 9 mmHg) Bradycardia Slow (20 min), long Dental anesthesia No tachycardia, high LD50
Vasopressin V1/V2 Moderate (157 ± 9 mmHg) Bradycardia Variable Diabetes insipidus Risk of hyponatremia
Epinephrine α1, β1, β2 High (224 ± 8 mmHg) Tachycardia Immediate, short Anesthesia, emergency Cardiac risk in CVD
Phenylephrine α1 Moderate No change Fast, moderate Decongestant Limited to arterioles

Biological Activity

Felypressin, also known as octapressin, is a synthetic analogue of vasopressin (AVP) and has gained prominence in medical and dental practices for its vasoconstrictor properties. It is primarily used in conjunction with local anesthetics to enhance their efficacy by prolonging the duration of anesthesia and minimizing systemic absorption, which reduces the risk of toxicity. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical applications.

This compound primarily acts through vasopressin V1 receptors located on vascular smooth muscle cells. Activation of these receptors leads to vasoconstriction, which is essential during procedures requiring localized anesthesia. Unlike adrenaline, this compound does not interact with adrenergic receptors, leading to fewer cardiovascular side effects. This characteristic makes it particularly useful in patients with cardiovascular concerns.

Table 1: Comparison of this compound and Adrenaline

FeatureThis compoundAdrenaline
Receptor InteractionV1 receptors onlyAlpha and beta receptors
Cardiovascular EffectsFewer side effectsIncreased heart rate and blood pressure
Use in AnesthesiaPreferred in sensitive patientsStandard in many procedures
Duration of ActionModerateShorter

Blood Pressure Regulation

Research indicates that this compound can influence blood pressure dynamics. A study involving hypertensive patients demonstrated that this compound, when combined with prilocaine, resulted in significant increases in diastolic blood pressure without affecting systolic pressure significantly. This effect is particularly noted in patients with controlled hypertension .

Case Study: Hypertensive Patients

A clinical trial involving 71 hypertensive patients assessed the impact of this compound on blood pressure during dental procedures. Results showed that:

  • Diastolic Blood Pressure : Increased significantly when this compound was administered alongside local anesthetics.
  • Systolic Blood Pressure : Showed a lesser degree of increase, indicating a selective vasoconstrictive effect.

These findings suggest that this compound can be beneficial for managing blood pressure during dental interventions, especially for patients with pre-existing hypertension .

Clinical Applications

This compound is widely utilized in dental anesthesia due to its ability to prolong the anesthetic effect while minimizing systemic absorption. Its use is recommended by various dental therapeutic councils as a standard adjunct to local anesthetics like prilocaine and lidocaine.

Table 2: Clinical Studies on this compound

Study ReferencePopulationFindings
71 hypertensive patientsIncreased diastolic BP with this compound
Cats (animal study)No inhibitory effects on pulp blood flow
General populationSimilar cardiovascular effects as AVP

Safety Profile

This compound has a favorable safety profile compared to traditional vasoconstrictors like adrenaline. It exhibits a higher median lethal dose (LD50) and fewer metabolic side effects. This makes it a safer option for patients with cardiovascular issues or those who may experience adverse reactions to adrenaline .

Q & A

Basic Research Questions

Q. What are the primary experimental models used to study Felypressin’s vasoconstrictive mechanisms?

this compound’s vascular effects are typically studied using in vivo rodent models (e.g., Wistar rats) to measure blood pressure changes and heart rate responses . In vitro approaches include receptor-binding assays (e.g., V1 receptor affinity) and vascular smooth muscle cell cultures to analyze intracellular signaling pathways like calcium influx . Dose-response curves and competitive inhibition experiments are critical for determining receptor specificity and potency.

Q. How should researchers design experiments to assess this compound’s receptor selectivity?

To distinguish this compound’s activity at V1 receptors versus other vasopressin receptor subtypes (e.g., V2), use selective antagonists (e.g., SR49059 for V1a) in parallel with agonists like desmopressin (V2-specific). Include control groups with saline or non-specific ligands to isolate receptor-mediated effects. Data should be analyzed using ANOVA with post-hoc tests to compare treatment groups .

Q. What are the standard protocols for synthesizing and characterizing this compound analogs?

Synthesis involves solid-phase peptide synthesis (SPPS) with Fmoc chemistry, followed by disulfide bond formation (Cys1-Cys6) . Characterization requires HPLC for purity (>95%), mass spectrometry (e.g., MALDI-TOF) to confirm molecular weight (1040.22 g/mol), and circular dichroism to assess secondary structure . Elemental analysis is recommended for novel analogs to verify composition .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported antiviral activity versus its lack of clinical evidence?

In silico molecular docking studies (e.g., using AutoDock Vina) can identify binding affinities between this compound and viral targets like SARS-CoV-2 Mpro, as seen in studies where this compound formed hydrogen bonds with catalytic residues T190 and Q192 . However, discrepancies between computational predictions and in vivo outcomes may arise from pharmacokinetic factors (e.g., plasma protein binding). Validate findings using pseudovirus neutralization assays and dose-ranging studies in animal infection models .

Q. What methodological considerations are critical when studying this compound in hypertensive populations?

Use a randomized, crossover design with rigorous washout periods (e.g., 10 minutes between prilocaine and prilocaine-felypressin treatments) to minimize carryover effects . Monitor diastolic blood pressure changes via continuous non-invasive arterial pressure (CNAP) devices. Stratify participants by hypertension severity and exclude those with uncontrolled BP (>140/90 mmHg) to avoid confounding .

Q. How should data from this compound’s interaction with multiple receptor subtypes be analyzed?

Employ Schild regression analysis to calculate pA2 values for competitive antagonism, ensuring statistical power by replicating experiments across ≥3 independent trials. Use molecular dynamics simulations (e.g., GROMACS) to model receptor-ligand interactions over time, focusing on residues like E166, which forms salt bridges with this compound’s NH3 group . Report conflicting results (e.g., variable hydrogen bonding in different docking poses) with sensitivity analyses .

Q. Methodological Guidelines

  • Data Presentation : Tabulate key findings (e.g., IC50 values, binding energies) using metric units and ±SEM. For structural data, include 2D interaction diagrams and 3D ligand orientations (e.g., PyMOL renderings) .
  • Reproducibility : Document synthetic procedures in detail (e.g., solvent ratios, reaction temperatures) and deposit raw spectra in open-access repositories .
  • Ethical Compliance : For human studies, align protocols with the Helsinki Declaration, including informed consent and ethics committee approval .

Properties

IUPAC Name

N-[6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H65N13O11S2/c47-18-8-7-14-29(40(64)52-23-38(51)62)54-45(69)35-15-9-19-59(35)46(70)34-25-72-71-24-28(48)39(63)55-31(20-26-10-3-1-4-11-26)43(67)56-32(21-27-12-5-2-6-13-27)42(66)53-30(16-17-36(49)60)41(65)57-33(22-37(50)61)44(68)58-34/h1-6,10-13,28-35H,7-9,14-25,47-48H2,(H2,49,60)(H2,50,61)(H2,51,62)(H,52,64)(H,53,66)(H,54,69)(H,55,63)(H,56,67)(H,57,65)(H,58,68)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKQVVDKFKYTNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H65N13O11S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1040.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56-59-7
Record name Felypressin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.257
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.